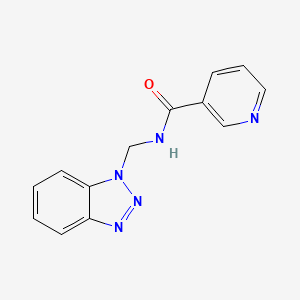

N-Benzotriazol-1-ylmethyl-nicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N5O |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

N-(benzotriazol-1-ylmethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H11N5O/c19-13(10-4-3-7-14-8-10)15-9-18-12-6-2-1-5-11(12)16-17-18/h1-8H,9H2,(H,15,19) |

InChI Key |

RHSYLHHOZAFTAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Contextualization Within Benzotriazole Mediated Synthesis

Benzotriazole (B28993) has established itself as a remarkably versatile synthetic auxiliary in organic chemistry. researchgate.net Its utility stems from its ability to be easily introduced into a molecule, activate it for a variety of transformations, and then be readily removed. researchgate.net This "synthetic auxiliary" approach, extensively developed by Alan R. Katritzky and his research group, has provided efficient routes to a vast array of organic compounds. anotherreadthrough.comacs.org

N-substituted benzotriazoles are key intermediates in these synthetic strategies. acs.org The benzotriazole group can act as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is central to the utility of compounds like N-Benzotriazol-1-ylmethyl-nicotinamide. In this context, the benzotriazolyl group functions as a synthetic handle, enabling the introduction of the nicotinamidomethyl group into various molecular scaffolds.

The versatility of benzotriazole in synthesis is further highlighted by its application in the preparation of diverse heterocyclic systems. anotherreadthrough.comacs.org Its derivatives, including N-acylbenzotriazoles, serve as stable and neutral acylating agents for the synthesis of primary, secondary, and tertiary amides under mild conditions. organic-chemistry.orgacs.org This reactivity profile underscores the importance of the benzotriazole moiety in constructing complex molecules.

A summary of the key advantages of using benzotriazole as a synthetic auxiliary is presented below:

| Feature | Description |

| Excellent Leaving Group | Facilitates nucleophilic substitution reactions. |

| Activating Group | Enhances the reactivity of the attached moiety. |

| Stability | Benzotriazole derivatives are often stable, crystalline solids. organic-chemistry.org |

| Ease of Introduction and Removal | Can be readily incorporated and subsequently cleaved from a molecule. researchgate.net |

| Versatility | Enables the synthesis of a wide range of compounds, including heterocycles and peptides. anotherreadthrough.comacs.orgscispace.com |

Significance of Nicotinamide Derivatives in Chemical Research

Nicotinamide (B372718), also known as vitamin B3, and its derivatives are of profound interest in various fields of chemical research, particularly in medicinal and agrochemical sciences. nih.gov The nicotinamide scaffold is a key component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD), which plays a crucial role in cellular metabolism. This inherent biological relevance has spurred the investigation of a multitude of nicotinamide derivatives for their potential therapeutic and biological activities. researchgate.net

Research has demonstrated that nicotinamide derivatives possess a wide spectrum of pharmacological properties, including antifungal, anticancer, and anti-inflammatory activities. nih.govijcrt.org For instance, certain N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have been synthesized and evaluated as potential anticancer agents that inhibit tubulin polymerization. nih.gov Furthermore, novel nicotinamide derivatives have shown cytotoxic properties against various human tumor cell lines. researchgate.nettressless.com

In the realm of agrochemicals, nicotinamide derivatives have been developed as fungicides and insecticides. nih.gov The structural motif is present in several commercially successful pesticides, highlighting its importance in crop protection. nih.gov The fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew is a notable example of their application in agriculture. nih.gov

The diverse biological activities of nicotinamide derivatives are summarized in the following table:

| Application Area | Examples of Activity |

| Medicinal Chemistry | Anticancer, Antifungal, Anti-inflammatory, Antiviral, Antibacterial. nih.govijcrt.orgjocpr.com |

| Agrochemistry | Fungicidal, Insecticidal, Herbicidal. nih.gov |

| Biochemistry | Precursors to coenzymes (e.g., NAD). |

Applications in Advanced Organic Synthesis

Catalytic Applications and Ligand Design Principles

The unique structural features of N-Benzotriazol-1-ylmethyl-nicotinamide, combining a benzotriazole (B28993) group with a nicotinamide (B372718) backbone, suggest its potential utility in catalysis, primarily through its function as a ligand for transition metals. The design principles of such a ligand would capitalize on the established coordination chemistry of both the benzotriazole and nicotinamide motifs.

The benzotriazole moiety is a well-established and versatile component in the design of ligands for metal-catalyzed reactions. researchgate.netrsc.org Its utility stems from the presence of nitrogen atoms within the triazole ring, which can act as effective donors for metal coordination. Benzotriazole and its derivatives can function as bidentate ligands, enhancing the stability and modulating the reactivity of the catalytic metal center. researchgate.netrsc.org

Principles of Ligand Design Based on Benzotriazole:

Coordination Modes: The nitrogen atoms of the benzotriazole ring can coordinate to a metal center in various ways, allowing for flexibility in the design of the catalyst's coordination sphere.

Electronic Effects: The benzotriazole group possesses both electron-donating and electron-accepting properties, which can be fine-tuned through substitution on the benzene (B151609) ring. researchgate.netrsc.org This allows for the modulation of the electronic properties of the metal center, thereby influencing the catalytic activity.

Steric Hindrance: The steric bulk around the metal center can be adjusted by introducing substituents on the benzotriazole scaffold. This is a critical factor in controlling the selectivity of catalytic reactions.

The nicotinamide portion of the molecule also offers potential coordination sites through the pyridine (B92270) nitrogen and the amide group. While less common as a primary ligand component in traditional organometallic catalysis compared to benzotriazoles, nicotinamide derivatives are crucial in biocatalysis and have inspired the development of biomimetic catalysts. nih.gov

Catalytic Applications of Benzotriazole Derivatives:

Derivatives of benzotriazole have been successfully employed as ligands in a variety of important organic transformations. These ligands are often valued for being inexpensive, stable, and readily synthesized. researchgate.netrsc.org

Cross-Coupling Reactions: Benzotriazole-based ligands have proven effective in palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgresearchgate.net For instance, palladium complexes of bidentate benzotriazole derivatives have demonstrated catalytic activity in the Mizoroki-Heck reaction. redalyc.org

Glaser Coupling: Benzotriazole has been utilized as an efficient ligand in copper-catalyzed Glaser coupling reactions to form 1,3-dialkynes. acs.org

Polymerization Reactions: More complex benzotriazole-derived diamine-bisphenolate ligands have been used to synthesize bimetallic nickel complexes that are highly active catalysts for the copolymerization of CO2 with epoxides. acs.org

N-Heterocyclic Carbene (NHC) Precursors: Benzotriazolium salts can serve as precursors to N-heterocyclic carbenes (NHCs), a powerful class of ligands in modern catalysis. rsc.org Gold, silver, and copper complexes of NHCs derived from benzotriazole have shown catalytic activity in reactions like propargylamide cycloisomerization and carbonyl hydrosilylation. rsc.org The design of these NHC ligands allows for precise control over the steric and electronic environment of the metal catalyst. strath.ac.ukresearchgate.netscripps.edu

Below is a table summarizing selected catalytic applications of benzotriazole derivatives, illustrating the versatility of this structural motif in ligand design.

| Catalyst System | Type of Reaction | Role of Benzotriazole Derivative |

| Palladium/Benzotriazole Derivative Ligand | Mizoroki-Heck Reaction | Bidentate N,N-donor ligand for the palladium center. redalyc.org |

| Copper(I)/Benzotriazole | Glaser Coupling | Efficient ligand for the copper catalyst. acs.org |

| Bimetallic Nickel/Benzotriazole-Diamine-Bisphenolate | CO2/Epoxide Copolymerization | Hexadentate N4O2-ligand to stabilize the dinuclear nickel complex. acs.org |

| Gold, Silver, Copper/Benzotriazole-derived NHC | Cycloisomerization, Hydrosilylation | Precursor to the N-heterocyclic carbene ligand. rsc.org |

Advanced Structural Characterization and Theoretical Investigations

Spectroscopic Analysis for Conformational and Electronic Structure

Spectroscopic analysis is fundamental to confirming the molecular structure and understanding the conformational dynamics of N-Benzotriazol-1-ylmethyl-nicotinamide in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed atom-by-atom map of the molecular structure. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) experiments is essential for unambiguous assignment and conformational analysis.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzotriazole (B28993) and nicotinamide (B372718) rings, as well as the methylene (B1212753) bridge and the amide group. The four aromatic protons of the 1-substituted benzotriazole moiety typically appear as a complex multiplet system. researchgate.netpsu.edu The protons of the nicotinamide ring will also resonate in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the amide group. The methylene bridge protons (-CH₂-) would likely appear as a singlet, while the amide proton (-NH-) would present a broad singlet.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom. The carbonyl carbon of the amide group is expected at a characteristic downfield shift. The assignments for both ¹H and ¹³C signals can be confirmed using 2D correlation techniques. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For this compound, COSY spectra would be crucial for assigning the adjacent protons within the nicotinamide ring. Cross-peaks would be expected between H-2/H-4, H-4/H-5, and H-5/H-6 of the pyridine (B92270) ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the spatial proximity of protons, providing critical information about the molecule's conformation in solution. libretexts.org This technique detects through-space interactions, unlike COSY which detects through-bond couplings. libretexts.org For this molecule, key NOESY correlations would be anticipated between:

The methylene bridge protons and the H-7 proton of the benzotriazole ring.

The methylene bridge protons and the H-2 proton of the nicotinamide ring.

The amide proton and the H-2 proton of the nicotinamide ring.

Observing these correlations would help define the relative orientation of the two heterocyclic ring systems with respect to each other, revealing the preferred solution-state conformation. libretexts.orgresearcher.life

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY/NOESY Correlations |

|---|---|---|---|

| Benzotriazole (Ar-H) | ~7.4 - 8.1 | ~110 - 145 | NOESY to Methylene-H |

| Nicotinamide (H-2, H-4, H-5, H-6) | ~7.5 - 9.0 | ~123 - 153 | COSY between adjacent ring protons; NOESY to Methylene-H |

| Methylene (-CH₂-) | ~5.5 - 6.5 | ~50 - 60 | NOESY to Benzotriazole-H and Nicotinamide-H |

| Amide (-NH-) | ~8.5 - 9.5 (broad) | - | Potential NOESY to Nicotinamide H-2 |

| Carbonyl (C=O) | - | ~165 - 170 | - |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational modes. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the amide group. A prominent band for the C=O stretching vibration should appear around 1660-1680 cm⁻¹. The N-H stretching vibration of the secondary amide is anticipated in the region of 3300-3500 cm⁻¹. researchgate.net Characteristic absorptions for the C-H bonds of the aromatic rings and the methylene bridge, as well as C=C and C=N stretching vibrations from the heterocyclic rings, would also be present. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of both the benzotriazole and nicotinamide moieties are expected to produce strong signals in the Raman spectrum. frontiersin.org Low-frequency Raman spectroscopy can also provide insights into the collective vibrational modes of the crystal lattice in the solid state. nih.gov

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |

| C-H (Methylene) | Stretching | 2850 - 2960 | Medium |

| C=O (Amide I) | Stretching | 1660 - 1680 (strong) | Medium |

| C=C/C=N (Ring) | Stretching | 1400 - 1600 | Strong |

| N-H (Amide II) | Bending | 1510 - 1550 | Weak |

| Benzotriazole Ring | Breathing/Bending | 740 - 1210 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the elemental composition of a molecule. By providing a mass measurement with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass. For this compound (C₁₃H₁₁N₅O), HRMS would verify its exact mass.

Beyond confirmation of the molecular formula, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that corroborate the proposed structure. libretexts.orgchemguide.co.uk Under electron impact or electrospray ionization, the molecular ion would undergo predictable cleavage. researchgate.netnih.gov Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-N bonds adjacent to the methylene bridge, leading to the formation of benzotriazolyl-methyl or nicotinamide fragments.

Loss of Benzotriazole: Cleavage resulting in a fragment corresponding to the nicotinamide-methyl cation.

Loss of Nicotinamide: Cleavage yielding a fragment corresponding to the benzotriazolyl-methyl cation.

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₂N₅O⁺ | 254.1036 | Protonated Molecular Ion |

| [M-C₇H₅N₃]⁺ | C₆H₇N₂O⁺ | 135.0553 | Loss of Benzotriazole |

| [M-C₆H₅N₂O]⁺ | C₇H₇N₃⁺ | 133.0689 | Loss of Nicotinamide |

| [C₇H₆N₃]⁺ | C₇H₆N₃⁺ | 132.0607 | Benzotriazolyl-methyl cation |

| [C₆H₄N₂O]⁺ | C₆H₄N₂O⁺ | 120.0324 | Nicotinoyl cation |

X-ray Crystallographic Analysis of this compound and its Derivatives

While a specific crystal structure for the title compound is not publicly available, analysis of closely related derivatives of both benzotriazole and nicotinamide allows for a robust prediction of its solid-state characteristics. mdpi.comeurjchem.com

The crystal packing of this compound would be directed by a network of intermolecular interactions.

Hydrogen Bonding: The nicotinamide moiety is well-known for its robust hydrogen bonding capabilities, often forming predictable supramolecular synthons. acs.orgfip.org The amide N-H group is a potent hydrogen bond donor, while the amide carbonyl oxygen and the pyridine ring nitrogen are strong acceptors. frontiersin.org It is highly probable that the molecules would form centrosymmetric dimers via N-H···O=C hydrogen bonds between the amide groups of two molecules. nih.gov Further hydrogen bonding involving the pyridine nitrogen or the N-2/N-3 atoms of the benzotriazole ring as acceptors is also possible, leading to the formation of extended one-, two-, or three-dimensional networks. mdpi.comacs.org

π-π Stacking: The presence of two aromatic systems, benzotriazole and pyridine, suggests that π-π stacking interactions would also play a significant role in stabilizing the crystal lattice. These interactions may occur between benzotriazole rings of adjacent molecules, nicotinamide rings, or even between a benzotriazole and a nicotinamide ring.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G**, provide insights into the distribution of electrons and molecular orbital energies. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is often localized on the more electron-rich benzotriazole moiety, while the LUMO may be distributed across the nicotinamide portion. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. These maps highlight electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the oxygen and nitrogen atoms are expected to be the most electron-rich sites, while the hydrogen atoms of the amide and aromatic rings are electron-poor.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is commonly employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. nih.gov For molecules containing benzotriazole and nicotinamide chromophores, transitions are typically of the π→π* and n→π* type.

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By modeling the vibrational modes of the molecule, specific spectral bands can be assigned to the stretching and bending of particular bonds, such as the C=O and N-H stretches of the amide group or the C=N stretches within the heterocyclic rings. nih.gov Comparing the theoretically predicted spectrum with experimental data allows for a detailed validation of the molecular structure.

The structure of this compound is not rigid; it possesses several rotatable bonds, notably the C-N bonds of the methylene bridge and the C-C bond connecting the pyridine ring to the amide group. This flexibility gives rise to a complex conformational landscape with multiple energy minima.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore this landscape. MM methods employ classical force fields to rapidly calculate the potential energy of thousands of different conformations, identifying low-energy (stable) conformers. MD simulations model the atomic movements over time, providing a dynamic view of conformational changes and the transitions between different states. This analysis is crucial for understanding the molecule's preferred shapes in different environments.

Computational chemistry provides a window into the mechanisms of chemical reactions. For the synthesis of this compound, which can be formed through a Mannich-type reaction, DFT calculations can map the entire reaction coordinate. nih.gov

This involves identifying the structures of reactants, intermediates, and products, as well as locating the high-energy transition states that connect them. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction pathway can be assessed. This theoretical approach allows for the step-by-step elucidation of bond-forming and bond-breaking events that are not directly observable experimentally.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or host). In a non-biological context, this can be used to study the recognition between this compound and various host molecules, such as cyclodextrins or calixarenes. nih.gov

The docking process involves sampling numerous possible conformations and orientations of the ligand within the binding site of the host. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. nih.gov The results provide a detailed picture of the intermolecular interactions responsible for molecular recognition, such as specific hydrogen bonds, hydrophobic contacts, and van der Waals forces, without any consideration of subsequent biological or physiological effects. mdpi.com

| Host Molecule Type | Potential Interaction Sites with Ligand | Driving Forces for Recognition |

| Cyclodextrin | Hydrophobic cavity | Hydrophobic effect, van der Waals forces |

| Calixarene | Aromatic cavity | π–π stacking, cation–π interactions |

| Cucurbituril | Hydrophobic cavity, polar portals | Hydrophobic effect, ion-dipole interactions |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of N-substituted benzotriazoles is a crucial area of chemical research, yet traditional N-alkylation methods often suffer from a lack of regioselectivity, yielding a mixture of N1 and N2 isomers. rsc.org Future research into the synthesis of N-Benzotriazol-1-ylmethyl-nicotinamide should prioritize the development of novel, highly selective, and efficient methodologies.

Promising avenues include the exploration of metal-free catalytic systems. For instance, the use of catalysts like tris(pentafluorophenyl)borane—B(C6F5)3—has shown success in the site-selective N1-alkylation of benzotriazoles using diazoalkanes. rsc.org Adapting such methods could provide a direct and high-yielding route to the desired N1-substituted product. Another innovative approach to circumvent the issue of isomer mixtures and avoid the use of hazardous reagents like azides is through intramolecular cyclization strategies. Developing a pathway that builds the benzotriazole (B28993) ring system onto a pre-functionalized nicotinamide (B372718) derivative could offer a novel and safer synthetic route.

On the nicotinamide side, green chemistry principles are increasingly important. Biocatalysis presents a sustainable alternative to traditional chemical synthesis. The use of enzymes, such as Novozym® 435, has been successfully applied to the synthesis of various nicotinamide derivatives in continuous-flow microreactors, offering high yields and significantly reduced reaction times. rsc.orgresearchgate.net Investigating enzymatic coupling between a suitable nicotinamide precursor and a benzotriazole-containing fragment could lead to an environmentally benign synthesis of the target molecule. Established methods like the Zincke reaction, used for preparing isotopically labeled nicotinamide, could also be re-examined and optimized for generating derivatives. acs.org

| Synthetic Approach | Potential Advantage | Key Challenge |

| Catalytic N1-Alkylation | High regioselectivity for the N1 isomer. | Adapting the catalyst system for the specific substrates. |

| Intramolecular Cyclization | Avoids hazardous reagents and isomer mixtures. | Design of a suitable linear precursor. |

| Biocatalytic Synthesis | Environmentally friendly, mild reaction conditions. | Enzyme compatibility with benzotriazole substrates. |

| Flow Chemistry Methods | Improved efficiency, safety, and scalability. | Optimization of flow parameters for the specific reaction. |

Development of Advanced Catalytic Systems Utilizing the Compound

The inherent structural features of this compound, specifically the nitrogen atoms in both the benzotriazole and pyridine (B92270) rings, make it a prime candidate for use as a ligand in coordination chemistry and catalysis. Benzotriazole derivatives are known to form stable complexes with transition metals like palladium, which can exhibit significant catalytic activity in cross-coupling reactions such as the Mizoroki-Heck reaction. redalyc.orggrowingscience.com Future research could focus on synthesizing metal complexes of this compound and evaluating their performance in a range of important organic transformations.

Furthermore, the nicotinamide moiety is a fundamental component of the NADH/NAD+ cofactor system, which is essential for a vast number of biocatalytic redox reactions. mdpi.com The stability and regeneration of these cofactors are critical for the industrial application of redox enzymes. mdpi.com Research could explore whether this compound or its derivatives could act as stable NAD+ mimics or participate in novel electron transfer cascades. There is also potential in tandem catalytic systems, where a reaction is facilitated by a nicotinamide-related species that is simultaneously converted into a valuable product. cell.com Investigating the integration of this compound into such systems could lead to highly efficient and atom-economical processes. Polymer-supported versions of the compound could also be developed, leveraging the known utility of polymer-supported benzotriazoles as recyclable catalysts. nih.gov

Investigation of its Role in Materials Science and Supramolecular Chemistry

The benzotriazole unit is widely recognized for its utility in materials science, most notably as a corrosion inhibitor for copper and its alloys. wikipedia.orgmdpi.com It functions by forming a robust, passive polymeric complex on the metal surface. mdpi.com The introduction of a nicotinamide group could modulate these properties, potentially enhancing the protective layer's stability or introducing new functionalities. Research into the application of this compound as a corrosion inhibitor for various metals would be a valuable pursuit. Additionally, benzotriazole derivatives are employed as UV absorbers to protect materials from light-induced degradation. acs.org The specific electronic properties conferred by the nicotinamide ring could influence the UV absorption characteristics, opening up possibilities for new and improved photostabilizers.

In the realm of supramolecular chemistry, the ability of both benzotriazole and nicotinamide to participate in hydrogen bonding and π-π stacking interactions is significant. Nicotinamide, in particular, is known for its high degree of polymorphism, readily forming different crystal structures depending on the conditions. nyu.edu The combination of these two moieties in a single molecule creates a versatile building block for the design of complex supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and liquid crystals. The potential for this compound to self-assemble into ordered structures or to act as a guest-binding component in host-guest systems warrants thorough investigation. Its incorporation into π-conjugated polymers is another exciting avenue, potentially leading to new materials for organic electronics, such as organic light-emitting diodes (OLEDs). growingscience.com

Expansion of Theoretical and Computational Studies to Predict New Reactivity

Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental work. For a compound like this compound, theoretical and computational studies can offer profound insights into its structure, properties, and potential reactivity. Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. researchgate.net Such studies can elucidate the conformational preferences and the nature of the intramolecular interactions between the benzotriazole and nicotinamide rings.

Molecular docking simulations could predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors, thereby guiding its exploration in medicinal chemistry. nih.gov For instance, molecular docking and kinetic studies have been used to understand how other benzotriazole derivatives inhibit enzymes. nih.gov Furthermore, computational methods can be used to predict the thermochemical and thermophysical properties of the compound, which is crucial for understanding its stability and behavior in different environments. up.pt Studies on dissociative electron attachment, which have been performed on nicotinamide, could reveal fragmentation pathways and provide insights into its behavior under high-energy conditions. nih.gov These theoretical predictions can significantly accelerate the discovery of new applications by identifying the most promising avenues for experimental investigation.

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Determine electronic structure and geometry. | Reactivity maps, spectral properties, conformational analysis. |

| Molecular Docking | Predict interactions with biological targets. | Potential as an enzyme inhibitor or receptor ligand. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze non-covalent interactions. | Understanding of supramolecular assembly drivers. |

| Molecular Dynamics (MD) Simulations | Simulate behavior in different environments. | Diffusion coefficients, solvation properties, material stability. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-heterocycles is increasingly benefiting from the adoption of flow chemistry. bohrium.comrsc.org This technology offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability compared to traditional batch processing. rsc.org A metal-free flow synthesis of benzotriazoles has already been reported, and a green synthesis of nicotinamide derivatives in continuous-flow microreactors has proven highly efficient. rsc.orgbohrium.com The logical next step is to develop a telescoped, multi-step flow process for the synthesis of this compound. uc.pt This would allow for the production of the compound in a continuous, efficient, and safe manner.

Beyond flow chemistry, the field is moving towards fully automated synthesis platforms that integrate artificial intelligence (AI) and robotics. oxfordglobal.comdrugtargetreview.com These systems can autonomously design synthetic routes, optimize reaction conditions, and perform the synthesis, work-up, and purification with minimal human intervention. merckmillipore.comsynthiaonline.com Integrating the synthesis of this compound into such a platform would enable high-throughput screening of reaction conditions and the rapid generation of a library of related derivatives for various applications. Automated systems, which use pre-packaged reagent cartridges, are becoming more common for synthesizing a wide range of molecules, including N-heterocycles, and could be adapted for this target compound. merckmillipore.com This convergence of advanced synthesis technology and molecular design opens up unprecedented opportunities for accelerating the research and development cycle for new chemical entities like this compound.

Q & A

Q. How can polymorphism in this compound impact pharmacological performance?

- Methodological Answer : Screen for polymorphs using differential scanning calorimetry (DSC) and powder XRD. Compare dissolution rates and bioavailability of distinct crystal forms. Stability studies under stress conditions (e.g., humidity, light) guide selection of the most viable polymorph for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.